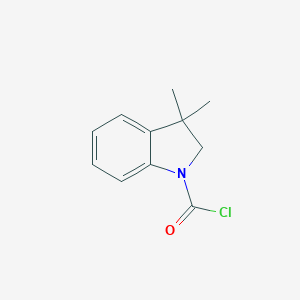
3,3-Dimethylindoline-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylindoline-1-carbonyl chloride, also known as DMICC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMICC is a versatile compound that can be synthesized through various methods and has been found to have significant biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3,3-Dimethylindoline-1-carbonyl chloride is not fully understood, but it is believed to act as a carbonylating agent. 3,3-Dimethylindoline-1-carbonyl chloride reacts with amines, alcohols, and carboxylic acids to form carbamates, carbamoyl chlorides, and esters, respectively.
Biochemical And Physiological Effects
3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant biochemical and physiological effects. 3,3-Dimethylindoline-1-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have significant effects on the nervous system. 3,3-Dimethylindoline-1-carbonyl chloride has also been found to have antitumor activity and has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
3,3-Dimethylindoline-1-carbonyl chloride has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of peptides, amides, and esters. 3,3-Dimethylindoline-1-carbonyl chloride is also relatively easy to synthesize and is readily available. However, 3,3-Dimethylindoline-1-carbonyl chloride has some limitations for lab experiments. It is a highly reactive compound and must be handled with care. 3,3-Dimethylindoline-1-carbonyl chloride is also sensitive to moisture and must be stored in a dry environment.
Future Directions
There are several future directions for research on 3,3-Dimethylindoline-1-carbonyl chloride. One area of research is the development of new methods for the synthesis of 3,3-Dimethylindoline-1-carbonyl chloride. Another area of research is the exploration of the potential applications of 3,3-Dimethylindoline-1-carbonyl chloride in drug discovery. 3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant antitumor activity, and further research could lead to the development of new cancer treatments. Additionally, 3,3-Dimethylindoline-1-carbonyl chloride has been shown to have potential as a coupling reagent in peptide synthesis, and further research could lead to the development of more efficient methods for peptide synthesis.
Synthesis Methods
3,3-Dimethylindoline-1-carbonyl chloride can be synthesized through various methods, including the reaction of indoline with phosgene, the reaction of indoline with oxalyl chloride, and the reaction of indoline with thionyl chloride. The most common method of synthesizing 3,3-Dimethylindoline-1-carbonyl chloride is through the reaction of indoline with phosgene. This method involves the reaction of indoline with phosgene in the presence of a catalyst, such as triethylamine. The reaction produces 3,3-Dimethylindoline-1-carbonyl chloride as a white crystalline solid.
Scientific Research Applications
3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant potential applications in scientific research. One of the most promising applications of 3,3-Dimethylindoline-1-carbonyl chloride is in the synthesis of peptides. 3,3-Dimethylindoline-1-carbonyl chloride can be used as a coupling reagent in peptide synthesis, allowing for the efficient formation of peptide bonds. 3,3-Dimethylindoline-1-carbonyl chloride has also been found to be useful in the synthesis of amides and esters.
properties
CAS RN |
117086-95-0 |
|---|---|
Product Name |
3,3-Dimethylindoline-1-carbonyl chloride |
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3,3-dimethyl-2H-indole-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-13(10(12)14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
POYLFPBSYQFPHK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |
synonyms |
1H-Indole-1-carbonyl chloride, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

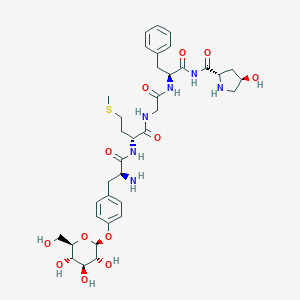
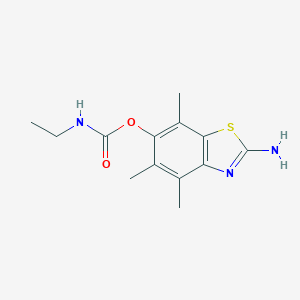
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
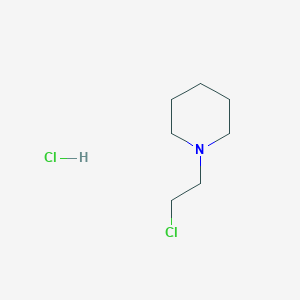
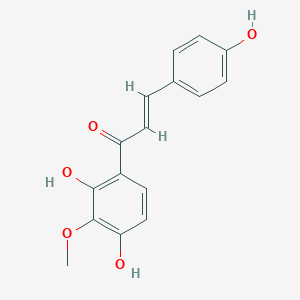
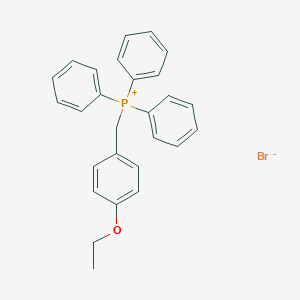
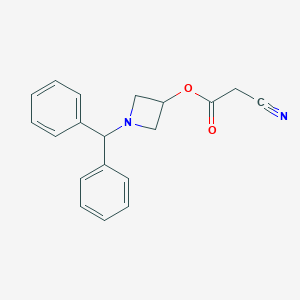
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
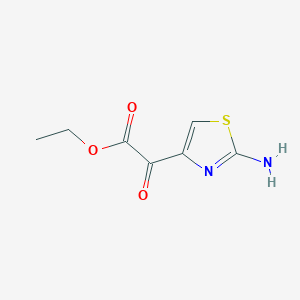

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)